

Physical and chemical properties of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

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An In-depth Technical Guide to Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate

Introduction: The Strategic Importance of a Versatile Quinoline Scaffold

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a highly functionalized heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the field of antimalarials and kinase inhibitors.^{[1][2]} This particular derivative is of significant interest to researchers due to its strategically placed reactive sites: a chloro group at the 4-position, a cyano group at the 8-position, and an ethyl ester at the 3-position. The chloro atom, in particular, acts as an excellent leaving group, priming the molecule for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of diverse chemical moieties, making it a valuable building block for the synthesis of compound libraries aimed at discovering novel drug candidates.^[3] This guide provides a comprehensive overview of its known physical and chemical properties, reactivity, and application-focused protocols.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below has been aggregated from established chemical

databases.

Property	Value	Source
IUPAC Name	ethyl 4-chloro-8-cyanoquinoline-3-carboxylate	[4]
CAS Number	77173-67-2	[4] [5] [6]
Molecular Formula	C ₁₃ H ₉ ClN ₂ O ₂	[4] [7]
Molecular Weight	260.67 g/mol	[4] [7]
Monoisotopic Mass	260.0352552 Da	[4] [8]
Boiling Point	398.2 °C at 760 mmHg	[7]
Flash Point	194.6 °C	[7]
Density	1.37 g/cm ³	[7]
Refractive Index	1.624	[7]
XLogP3	2.8	[4]
InChI	InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-12-8(6-15)4-3-5-9(12)11(10)14/h3-5,7H,2H2,1H3	[4]
SMILES	CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)Cl	[4] [8]

Spectroscopic Profile: An Interpretive Analysis

While specific, published spectra for this exact molecule are not widely available, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton spectrum is expected to show distinct signals. The ethyl group will present as a quartet around 4.5-4.6 ppm (for the $-\text{OCH}_2-$) and a triplet around 1.4-1.5 ppm (for the $-\text{CH}_3$). The aromatic region (approximately 7.5-9.6 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on the quinoline core. The proton at the 2-position, being adjacent to the nitrogen and the ester-bearing carbon, is expected to be the most downfield-shifted aromatic proton.
- ^{13}C NMR: The carbon spectrum will be characterized by a signal for the ester carbonyl ($\text{C}=\text{O}$) around 164-168 ppm and the nitrile carbon ($\text{C}\equiv\text{N}$) around 115-120 ppm. The aliphatic carbons of the ethyl group will appear upfield (~62 ppm for the $-\text{CH}_2-$ and ~14 ppm for the $-\text{CH}_3$). The remaining signals will correspond to the carbons of the quinoline ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the compound's functional groups. Key absorption bands would include:

- $\sim 2230\text{-}2210\text{ cm}^{-1}$: A sharp, strong absorption characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration.
- $\sim 1735\text{-}1720\text{ cm}^{-1}$: A strong, sharp peak corresponding to the carbonyl ($\text{C}=\text{O}$) stretch of the ethyl ester.^[9]
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Multiple bands from the $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations within the aromatic quinoline ring.
- $\sim 1250\text{-}1100\text{ cm}^{-1}$: Strong C-O stretching vibrations from the ester group.^[9]
- $\sim 800\text{-}700\text{ cm}^{-1}$: A band corresponding to the C-Cl stretching vibration.

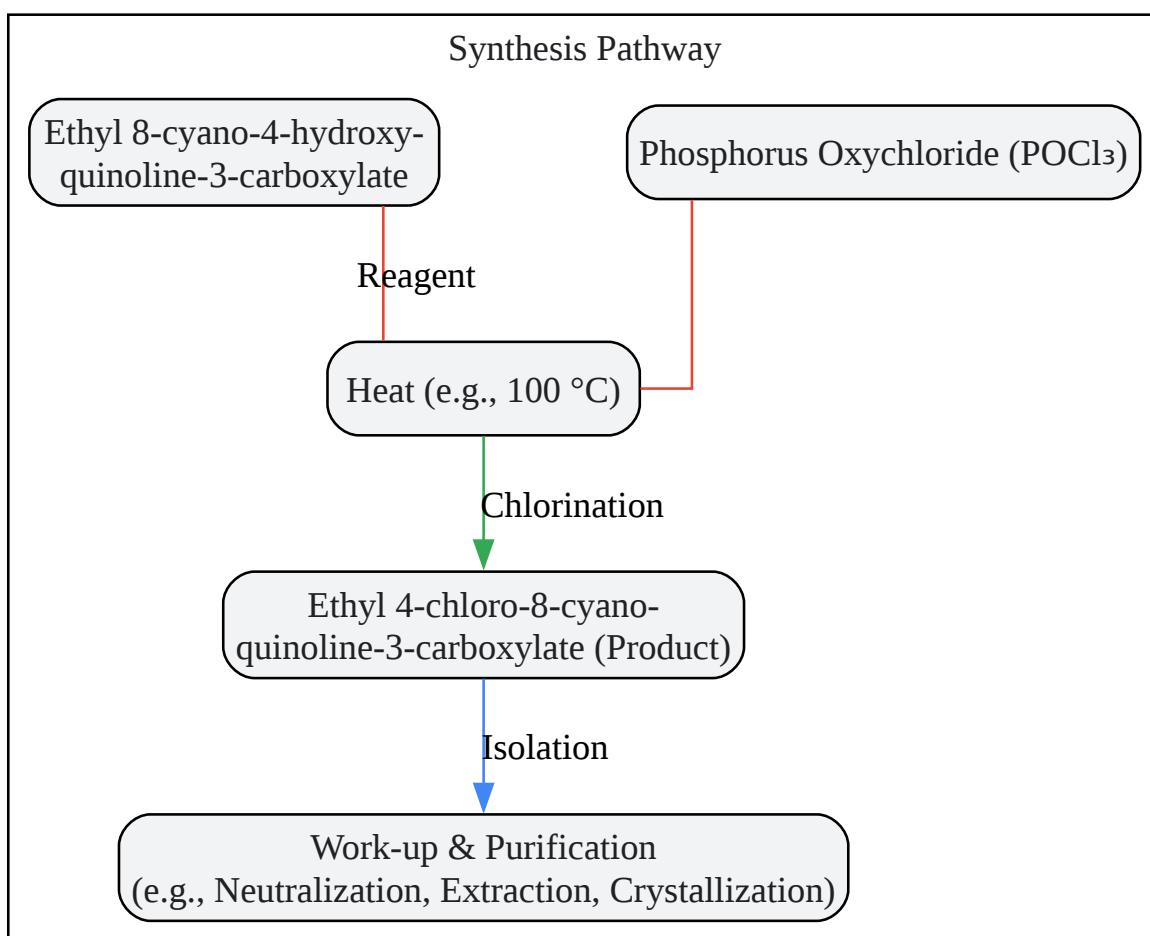
Mass Spectrometry (MS)

In a mass spectrum, the compound would exhibit a distinct molecular ion peak (M^+) at m/z 260. Due to the natural abundance of the ^{37}Cl isotope, a characteristic $\text{M}+2$ peak at m/z 262 will be observed with an intensity approximately one-third of the M^+ peak, confirming the presence of a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts, such as $[\text{M}+\text{H}]^+$, have been calculated, which can aid in identification in advanced MS techniques.^[8]

Chemical Synthesis and Reactivity Profile

Plausible Synthetic Route

The synthesis of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** typically involves the chlorination of its 4-hydroxy precursor. This transformation is a standard and high-yielding reaction in quinoline chemistry, often employing phosphorus oxychloride (POCl_3) as both the reagent and solvent.[10]



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Caption: Proposed synthesis of the title compound via chlorination.

Core Reactivity: The SNAr Reaction

The primary utility of this compound in synthetic chemistry stems from the reactivity of the C4-Cl bond. The electron-withdrawing nature of the quinoline nitrogen and the adjacent ester group activates the 4-position towards Nucleophilic Aromatic Substitution (SNAr). This allows the chlorine atom to be readily displaced by a wide range of nucleophiles, including:

- Amines (primary and secondary)
- Alcohols/Phenols (alkoxides/phenoxides)
- Thiols (thiolates)

This reactivity is the cornerstone of its use as a scaffold, enabling the creation of diverse molecular architectures for screening in drug discovery programs.

Experimental Protocol: SNAr with an Amine Nucleophile

This section provides a representative, field-proven protocol for the SNAr reaction, a critical workflow for utilizing this compound.

Objective: To synthesize an Ethyl 4-(aryl amino)-8-cyanoquinoline-3-carboxylate derivative.

Materials:

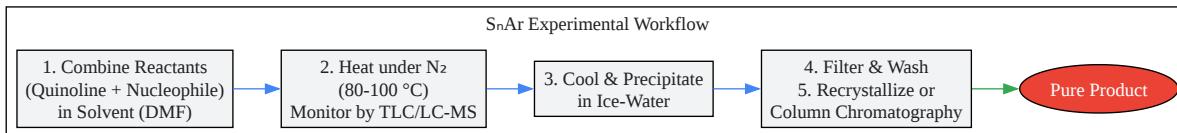
- **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** (1.0 eq)
- Aniline derivative (e.g., 4-methoxyaniline) (1.1 eq)
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile
- Base (optional, for weakly nucleophilic amines): Potassium Carbonate (K_2CO_3) (1.5 eq)
- Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N_2 or Ar)

Step-by-Step Methodology:

- Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** (1.0 eq) and the aniline derivative

(1.1 eq.).

- Causality: Using a slight excess of the nucleophile ensures the complete consumption of the starting material. The vessel must be dry to prevent hydrolysis of the starting material or product.
- Solvent Addition: Anhydrous DMF is added to dissolve the reactants.
 - Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism without interfering with the reaction.
- Reaction Conditions: The mixture is heated to 80-100 °C under an inert atmosphere and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
 - Causality: Heating provides the necessary activation energy for the reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
 - Causality: This step precipitates the solid product, which is generally insoluble in water, while the DMF and any inorganic salts remain in the aqueous phase.
- Isolation and Purification: The precipitate is collected by vacuum filtration, washed with water, and then a cold non-polar solvent like diethyl ether to remove non-polar impurities. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
 - Causality: Filtration isolates the crude product. Washing removes residual solvent and impurities. Recrystallization or chromatography yields the final product in high purity.



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Caption: General workflow for a nucleophilic aromatic substitution reaction.

Applications in Drug Discovery and Development

The true value of **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** lies in its role as a versatile intermediate. The quinoline core is a well-established pharmacophore. By modifying the 4-position through the S_NAr reaction, researchers can rapidly generate analogues to probe structure-activity relationships (SAR).

- Kinase Inhibitors: Many EGFR and HER-2 inhibitors feature a 4-anilinoquinoline core.[\[1\]](#) This compound is an ideal starting point for synthesizing such molecules, where the aniline moiety can be varied to optimize binding affinity and selectivity.
- Antimalarial Agents: The 4-aminoquinoline structure is central to drugs like chloroquine. This scaffold allows for the exploration of new derivatives to combat resistant strains of *Plasmodium falciparum*.[\[1\]](#)
- Other Therapeutic Areas: Functionalized quinolines have shown promise as antibacterial, antiviral, and anticancer agents, making this building block relevant across a wide spectrum of therapeutic research.[\[2\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate** is associated with the following hazards:

- H302: Harmful if swallowed.[\[4\]](#)

- H312: Harmful in contact with skin.[4]
- H332: Harmful if inhaled.[4]

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Store in a cool, dry, and tightly sealed container away from incompatible materials.

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